Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Chiral synthesis Enantiomeric purity Drug discovery

Sourcing a chiral piperidine building block with orthogonal protecting groups often forces a choice between enantiopurity and functional handle versatility. This (R)-configured intermediate solves both: the N-Boc group can be selectively deprotected to reveal an N-ethyl amine for further elaboration, while the N-hydroxyethyl substituent remains untouched. Using the (S)-enantiomer (CAS 1354015-29-4) or racemate (CAS 1353974-95-4) introduces the wrong stereochemistry, risking biological activity divergence or failed chiral resolution. The N-ethyl substituent is also critical-replacing it with hydrogen (CAS 1354003-20-5) changes the steric and electronic profile, invalidating established SAR data. - Enantiopure (R)-configuration ensures fidelity to target pharmacophore requirements. - Orthogonal Boc/primary alcohol protection enables sequential deprotection strategies. - Direct replacement for validated synthetic routes; avoids costly re-optimization.

Molecular Formula C14H28N2O3
Molecular Weight 272.38 g/mol
Cat. No. B7986646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Molecular FormulaC14H28N2O3
Molecular Weight272.38 g/mol
Structural Identifiers
SMILESCCN(C1CCCN(C1)CCO)C(=O)OC(C)(C)C
InChIInChI=1S/C14H28N2O3/c1-5-16(13(18)19-14(2,3)4)12-7-6-8-15(11-12)9-10-17/h12,17H,5-11H2,1-4H3/t12-/m1/s1
InChIKeyINVANCCBUSPUNE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester: Chiral Piperidine Building Block


Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354016-66-2) is a chiral, orthogonally protected piperidine derivative. Its structure features a (3R)-configured piperidine core with a 2-hydroxyethyl group at the nitrogen and an N-ethyl-N-Boc-carbamate moiety at the 3-position . This compound is employed as a synthetic intermediate in medicinal chemistry, particularly where both stereochemistry and sequential deprotection of the amine functionalities are required for constructing complex, chiral drug candidates . The presence of a specific (R)-enantiomer, a tertiary Boc-protected amine, and a primary alcohol handle enables synthetic routes not accessible with non-chiral or differently substituted analogs.

Chiral (R)-piperidine core for stereoselective medicinal chemistry synthesis
Orthogonal Boc/ethyl protection enables sequential amine deprotection strategies
Primary alcohol handle supports further derivatization without amine interference

Why Structural Analogs Cannot Replace This Chiral Building Block


This compound is defined by a specific combination of (R)-stereochemistry at the 3-position and an N-ethyl substituent on the carbamate. Substitution with the (S)-enantiomer (CAS 1354015-29-4) or the racemate (CAS 1353974-95-4) introduces the opposite enantiomer, which can lead to divergent biological activity or failure of chiral resolution in subsequent steps . Replacing the N-ethyl group with a hydrogen, as in [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354003-20-5), fundamentally alters the steric and electronic properties of the amine after Boc-deprotection, changing its reactivity in N-alkylation or reductive amination reactions . These are not interchangeable reagents; their use would necessitate complete re-validation of a synthetic route.

Stereochemistry (S)-enantiomer or racemate may introduce opposite configuration, potentially altering downstream chiral resolution and biological readouts.
N-Substituent N-H analog (des-ethyl) changes steric and electronic properties of the liberated amine, modifying reactivity in N-alkylation or reductive amination sequences.
Route Validation Substitution with a structural analog may require complete re-optimization of the synthetic route and re-validation of intermediate identity.

Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester: Quantified Differentiation


(R)-Stereochemistry vs. Racemate or (S)-Enantiomer

The target compound is specified as the single (R)-enantiomer with a defined optical rotation, in contrast to the racemic mixture (CAS 1353974-95-4) or the (S)-enantiomer (CAS 1354015-29-4). While specific rotation values are not publicly listed by all vendors, the absolute configuration is confirmed by the distinct CAS numbers and IUPAC names . Using the racemate in a chiral synthesis would reduce the maximum theoretical yield of the desired diastereomer by 50% and introduce an enantiomeric impurity that may be difficult to separate.

Stereochemistry
Head-to-head
Single (R)-enantiomer vs racemate or (S)-enantiomer: defined stereochemistry vs undefined/opposite configuration
Supports enantiomer-specific synthetic control
Identity confirmed by distinct CAS and IUPAC names; optical rotation data not publicly listed by all vendors
Chiral synthesis Enantiomeric purity Drug discovery

N-Ethyl Substitution vs. N-Hydrogen Analog

The target compound possesses an N-ethyl-N-Boc tertiary carbamate. Its direct analog, [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354003-20-5), is a secondary Boc-amine. The N-ethyl group sterically shields the nitrogen, which can increase stability under certain conditions and prevent unwanted N-acylation or N-alkylation after Boc removal . This allows for a different order of synthetic operations compared to the N-H analog.

N-Substitution
Class-level
N-Ethyl-N-Boc (tertiary carbamate) vs N-H-Boc (secondary carbamate): ethyl group alters steric shielding and amine reactivity after deprotection
Enables distinct order of synthetic operations
Reactivity inferred from carbamate chemistry principles; context-dependent
Orthogonal protection Peptidomimetics Medicinal chemistry

Vendor-Specified Purity as a Synthesis Benchmark

Commercial suppliers provide this compound with a minimum purity specification. For instance, Leyan lists a purity of 98% for CAS 1354016-66-2 , while AKSci offers the racemate at 95% purity . This benchmark allows users to estimate the level of impurities before use in a synthetic step, which is critical for calculating reagent stoichiometry and anticipating side reactions.

Purity Benchmark
Specification review
98% (single enantiomer, supplier spec) vs 95% (racemate, supplier spec)
May reduce need for immediate in-house purification
Supplier-specified minimum purity; batch verification recommended
Chemical purity Quality control Laboratory procurement

Application Scenarios Based on Structural Evidence


Asymmetric Synthesis of Chiral Drug Candidates

The defined (R)-stereochemistry makes this compound a direct building block for the asymmetric synthesis of pharmaceutical leads. Its use is critical when the target's 3D pharmacophore requires the specific (R)-configuration, as evidenced by its distinct CAS identity from the (S)-enantiomer and racemate . This avoids the inefficiency of chiral resolution at a later, more complex stage.

Sequential, Orthogonal Deprotection Strategies

The combination of an N-Boc and an N-ethyl group on the 3-amino functionality creates a unique tertiary carbamate. This motif is essential for synthetic routes requiring the deprotection of the Boc group to reveal an N-ethyl amine, which can then be selectively functionalized without interference from the unprotected primary alcohol, a sequence not possible with the N-H analog (CAS 1354003-20-5) .

Synthesis of N-Ethyl Piperidine Peptidomimetics

This compound is a direct precursor for peptidomimetics that require an N-ethyl substituent for steric or metabolic reasons. Substituting with the des-ethyl analog would lead to a different final compound, altering its biological profile. The compound thus serves as an irreplaceable intermediate in structure-activity relationship (SAR) studies focused on the piperidine N-alkyl group .

Application
Selection Property
Validation Focus
Stereoselective synthesis of chiral drug candidates
Defined (R)-stereochemistry
Enantiomer identity confirmation via CAS/IUPAC and chiral analysis
Sequential orthogonal deprotection strategies
N-Ethyl-N-Boc tertiary carbamate
Deprotection selectivity and N-ethyl amine reactivity profile
N-Ethyl piperidine peptidomimetic SAR studies
N-Ethyl substituent on piperidine core
Target compound identity and N-alkyl SAR consistency
Quote Request

Request a Quote for Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.